methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate
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Overview
Description
Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is an organic compound with a unique structure that includes a cyclopropyl group, a formyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclopropylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Methyl 6-cyclopropyl-4-carboxylpyridine-2-carboxylate.
Reduction: Methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound.
Scientific Research Applications
Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the formyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-cyclopropyl-4-hydroxymethylpyridine-2-carboxylate: A reduced form of the original compound.
Methyl 6-cyclopropyl-4-carboxylpyridine-2-carboxylate: An oxidized form of the original compound.
Methyl 6-cyclopropyl-4-chloropyridine-2-carboxylate: A halogenated derivative.
Uniqueness
Methyl 6-cyclopropyl-4-formylpyridine-2-carboxylate is unique due to the presence of both a cyclopropyl group and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2368848-53-5 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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